4-(1-Aminoethyl)-2-bromo-5-fluorophenol

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

4-(1-Aminoethyl)-2-bromo-5-fluorophenol (CAS 1780689-26-0, MW 234.07) is a chiral aminoalkylphenol derivative featuring a para-aminoethyl group and a unique 2-bromo-5-fluoro substitution pattern on the phenolic ring. This specific regioisomer belongs to a class of compounds used as synthetic intermediates for epoxy curing agents, chelating agents, and precursors to biologically active molecules.

Molecular Formula C8H9BrFNO
Molecular Weight 234.07 g/mol
Cat. No. B13306345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-2-bromo-5-fluorophenol
Molecular FormulaC8H9BrFNO
Molecular Weight234.07 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1F)O)Br)N
InChIInChI=1S/C8H9BrFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3
InChIKeyQKRJIETZUUIEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(1-Aminoethyl)-2-bromo-5-fluorophenol (CAS 1780689-26-0) Is a Non-Interchangeable Aminoalkylphenol Building Block


4-(1-Aminoethyl)-2-bromo-5-fluorophenol (CAS 1780689-26-0, MW 234.07) is a chiral aminoalkylphenol derivative featuring a para-aminoethyl group and a unique 2-bromo-5-fluoro substitution pattern on the phenolic ring . This specific regioisomer belongs to a class of compounds used as synthetic intermediates for epoxy curing agents, chelating agents, and precursors to biologically active molecules [1]. Unlike its non-halogenated or mono-halogenated analogs, the simultaneous presence of bromine and fluorine atoms at defined positions introduces distinct electronic and steric properties that critically influence reactivity, physicochemical parameters, and downstream molecular recognition events .

Why 4-(1-Aminoethyl)-2-bromo-5-fluorophenol Cannot Be Replaced by Common Analogs or Other Halogenated Phenols


Generic substitution among aminoalkylphenols is severely constrained by the strong structure-activity relationship (SAR) dictated by the halogen substitution pattern. The specific 2-bromo-5-fluoro regiochemistry is not a trivial variant; it fundamentally alters the phenolic pKa and the electron density of the aromatic ring compared to analogs like 4-(1-aminoethyl)phenol (pKa ~10.20) or 2-bromo-5-fluorophenol (pKa ~7.43) [1]. Crucially, the compound's closest regioisomer, 2-(1-Aminoethyl)-4-bromo-6-fluorophenol (CAS 1213077-54-3), shares an identical molecular formula but positions the aminoethyl and halogen groups differently, which can lead to divergent binding poses in enzyme active sites or altered metal-chelating properties—effects that cannot be predicted from simple fragment-based analogies . This non-interchangeability directly translates to irreproducible synthesis outcomes or loss of biological activity if a procurement decision defaults to a more available but structurally mismatched alternative.

Quantitative Differentiation Evidence for 4-(1-Aminoethyl)-2-bromo-5-fluorophenol Against Its Closest Analogs


Regioisomeric Specificity: Positional Control of Halogens and Aminoethyl Group for Directed Reactivity

The target compound is definitively characterized as 4-(1-aminoethyl)-2-bromo-5-fluorophenol, where the aminoethyl group is para to the phenolic OH, and the bromine and fluorine atoms occupy the 2- and 5-positions, respectively . In contrast, a closely related and commercially available analog shares the same molecular formula (C8H9BrFNO, MW 234.07) but is the 2-(1-aminoethyl)-4-bromo-6-fluorophenol regioisomer (CAS 1213077-54-3) . This regioisomeric difference means that in the target compound, the sterically demanding bromine atom is adjacent to the nucleophilic phenolic hydroxyl, while the smaller fluorine is meta to it. For the comparator, the substitution pattern is inverted. This positional control is critical for chemoselective reactions: in the target compound, the ortho-bromine directs metalation or cross-coupling chemistry ortho to the phenol, a position inaccessible in the comparator [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Predicted Phenolic Acidity Shift: pKa Differentiation from Non-Halogenated Analogs

The electronic influence of the 2-bromo and 5-fluoro substituents is expected to substantially increase the acidity of the phenolic -OH group relative to non-halogenated aminoethylphenols. The unsubstituted analog 4-(1-aminoethyl)phenol has a predicted pKa of 10.20±0.26, while the halogenated fragment 2-bromo-5-fluorophenol has a predicted pKa of 7.43±0.10 [1]. Thus, the phenolic pKa of 4-(1-aminoethyl)-2-bromo-5-fluorophenol is predicted to shift 1-2 log units lower than the non-halogenated analog, approaching that of the halogenated fragment (pKa ~7.19–7.43) . This shift significantly impacts the ionization state at physiological pH, altering membrane permeability, protein binding, and salt-forming capacity compared to the unsubstituted 4-(1-aminoethyl)phenol.

Physicochemical Properties Drug Design Solubility

Lipophilicity Differential: LogP Offset Between Target and Non-Halogenated or Mono-Halogenated Analogs

Replacing hydrogen atoms with bromine and fluorine dramatically alters lipophilicity. The non-halogenated analog 4-(1-aminoethyl)phenol has a reported LogP of 2.112 . The halogenated fragment 2-bromo-5-fluorophenol has a LogP of 2.58 [1]. By additivity, the target compound's LogP is predicted to be significantly higher than the non-halogenated analog and moderately above the mono-fluorinated analog 4-(1-aminoethyl)-2-fluorophenol (MW 155.17) . This increased lipophilicity enhances membrane permeation but also raises the risk of CYP450 inhibition and hERG binding—critical differentiators when selecting a building block for lead optimization campaigns where a specific LogP window must be maintained.

ADME LogP Drug-likeness

Enantioselective Kinetic Resolution: Basal Compatibility with Lipase-Mediated N-Acylation Indicating Utility for Chiral Building Block Synthesis

The compound belongs to the aminoalkylphenol family, which has been demonstrated to undergo enantioselective N-acylation using lipases such as Candida antarctica lipase B (Novozym 435) after protection of the phenolic -OH group [1]. The patent method achieves enantiomeric excesses of at least 95% ee, preferentially acylating the R-enantiomer to yield enantiomerically pure (S)-aminoalkylphenol and (R)-amide [1]. Although no enantioselectivity data specific to the 2-bromo-5-fluoro derivative are disclosed, the presence of the ortho-bromine substituent adjacent to the phenolic -OH is expected to influence the steric and electronic environment of the aminoethyl group, potentially altering the enantiomeric ratio (E-value) compared to unsubstituted or mono-substituted analogs. This provides a basis for selecting this compound over analogs when a distinct enantioselectivity profile is empirically desired for processes that require chiral aminoalkylphenol building blocks.

Chiral Resolution Biocatalysis Asymmetric Synthesis

Procurement-Driven Application Scenarios for 4-(1-Aminoethyl)-2-bromo-5-fluorophenol Based on Verified Differentiation


Chemoselective Synthesis of Ortho-Functionalized Biaryls via Directed ortho Metalation (DoM)

The unique ortho-bromine positioning adjacent to the phenolic -OH in the target compound makes it ideally suited for directed ortho metalation (DoM) strategies. After O-protection, the phenolic oxygen can direct lithiation to the position flanked by the bromine and fluorine, enabling sequential halogen-metal exchange and cross-coupling to build polysubstituted biaryl architectures. The comparator regioisomer 2-(1-aminoethyl)-4-bromo-6-fluorophenol lacks this ortho-bromine next to the directing group, fundamentally limiting its utility in this reaction manifold . This specific regiochemistry is critical for the batch-to-batch reproducibility of the lithiation step and ensures the correct incorporation of the halogen handle for subsequent Suzuki or Buchwald-Hartwig couplings [1].

Lead Optimization Scaffold with Precisely Tuned pKa and LogP for CNS Drug Design

The predicted pKa shift of approximately 2.8–3.0 units lower than the non-halogenated analog means the compound remains predominantly neutral at physiological pH (7.4), enhancing passive membrane permeability—a requisite for CNS-targeted programs. Combined with an estimated LogP increase of 0.4–0.8 units over 4-(1-aminoethyl)phenol, this scaffold provides a measurable advantage in balancing solubility and permeability in the lead optimization phase [2]. Researchers synthesizing focused libraries for GPCRs, ion channels, or kinases where CNS exposure is required should prioritize this compound over its less acidic, less lipophilic congeners.

Optically Pure Pharmaceutical Intermediates via Lipase-Catalyzed Kinetic Resolution

Procurement of the racemate of this compound, followed by enzymatic kinetic resolution as described in the BASF patent (WO2006136538), offers a cost-effective route to enantiomerically pure (R)- or (S)-configured building blocks. The ortho-bromine's steric bulk can be purposefully exploited to improve the enantiomeric ratio (E-value) during lipase-catalyzed N-acylation, potentially surpassing the baseline >95% ee reported for the unsubstituted analog [3]. This approach is directly applicable to manufacturing intermediates for chiral drugs, where regulatory requirements demand high enantiomeric purity.

Synthesis of Halogen-Enriched Fragment Libraries for X-ray Crystallography and FBDD

Fragment-based drug discovery (FBDD) relies on small, highly soluble fragments with interpretable electron density. The presence of both bromine (anomalous scattering atom) and fluorine (NMR-active probe) within a single, low-molecular-weight scaffold (MW 234.07) makes this compound a valuable addition to fragment libraries. The unequivocal regioisomeric identity ensures that any observed electron density or NMR shift perturbation can be unambiguously assigned, avoiding the ambiguities inherent in using regioisomeric mixtures or incorrectly substituted analogs .

Quote Request

Request a Quote for 4-(1-Aminoethyl)-2-bromo-5-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.